Diethyl 2-hydroxy-3-methylsuccinate chemical properties
Diethyl 2-hydroxy-3-methylsuccinate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-hydroxy-3-methylsuccinate is a dicarboxylic acid ester with the chemical formula C9H16O5. As a derivative of succinic acid, a key intermediate in cellular metabolism, this compound and its analogs are of growing interest in the fields of biochemistry and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Diethyl 2-hydroxy-3-methylsuccinate, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of Diethyl 2-hydroxy-3-methylsuccinate are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C9H16O5 | PubChem[1] |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate | PubChem[1] |
| CAS Number | 93504-92-8 | PubChem[1] |
| Canonical SMILES | CCOC(=O)C(C)C(C(=O)OCC)O | PubChem[1] |
| InChI Key | UNVUFOXAXGOVFT-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3-AA | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the identity and purity of Diethyl 2-hydroxy-3-methylsuccinate. While full spectral data often requires access to specialized databases, the following information has been reported:
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Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. A GC-MS analysis of Diethyl 2-hydroxy-3-methylsuccinate is available in the NIST database, indicating a top peak at m/z 131.[1]
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Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups. The spectrum for Diethyl 2-hydroxy-3-methylsuccinate is expected to show characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) groups.[1]
Experimental Protocols: Synthesis of Diethyl 2-hydroxy-3-methylsuccinate
A plausible and detailed synthesis for Diethyl 2-hydroxy-3-methylsuccinate can be adapted from the established synthesis of structurally similar compounds, such as unnatural diethyl 2-hydroxysuccinate.[2][3] The following protocol outlines a potential two-step process involving Fischer esterification followed by a reduction.
Step 1: Fischer Esterification of 2-hydroxy-3-methylsuccinic acid
This initial step involves the conversion of the dicarboxylic acid to its corresponding diethyl ester.
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Materials :
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2-hydroxy-3-methylsuccinic acid
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Ethanol (absolute)
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A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
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Anhydrous sodium sulfate or magnesium sulfate
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Procedure :
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Dissolve 2-hydroxy-3-methylsuccinic acid in an excess of absolute ethanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in an organic solvent such as diethyl ether.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude Diethyl 2-hydroxy-3-methylsuccinate.
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Purify the crude product by vacuum distillation or column chromatography.
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Step 2: Characterization
The identity and purity of the synthesized Diethyl 2-hydroxy-3-methylsuccinate should be confirmed using the spectroscopic methods outlined in the previous section (NMR, MS, and IR).
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of Diethyl 2-hydroxy-3-methylsuccinate.
Potential Biological and Pharmacological Relevance
While direct studies on the biological activity of Diethyl 2-hydroxy-3-methylsuccinate are limited, research on related succinate esters provides valuable insights into its potential roles, particularly in metabolic and cellular signaling contexts.
Insulinotropic Properties of Succinate Esters
Studies have demonstrated that certain esters of succinic acid can act as insulinotropic agents, stimulating insulin secretion from pancreatic islet cells.[4] This effect is believed to be linked to their role as nutrients that can be metabolized by the islet cells, thereby increasing biosynthetic and secretory activities.[4] This suggests that Diethyl 2-hydroxy-3-methylsuccinate could be a candidate for investigation in the context of type 2 diabetes research.
Role in Cellular Metabolism
The enzyme "diethyl 2-methyl-3-oxosuccinate reductase" has been identified, which catalyzes the reduction of diethyl 2-methyl-3-oxosuccinate to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, a stereoisomer of the title compound.[5] This enzymatic reaction suggests a potential metabolic pathway where Diethyl 2-hydroxy-3-methylsuccinate or its stereoisomers could be involved as intermediates. Understanding such metabolic pathways is crucial for drug development, as interference with these pathways can have significant physiological effects.
Succinate as a Signaling Molecule
Succinate itself is now recognized not only as a metabolic intermediate but also as a signaling molecule that can influence a variety of cellular processes. It can be released from cells and act on cell surface receptors, such as SUCNR1 (GPR91), to modulate functions like inflammation and blood pressure. While it is not yet known if Diethyl 2-hydroxy-3-methylsuccinate can be hydrolyzed to release succinate and exert such signaling effects, this represents a plausible avenue for future research.
Logical Relationship of Succinate Metabolism and Signaling
Caption: Potential pathway for Diethyl 2-hydroxy-3-methylsuccinate to influence cellular signaling.
Conclusion
Diethyl 2-hydroxy-3-methylsuccinate is a compound with a range of interesting chemical properties and potential, yet underexplored, biological activities. Its structural relationship to metabolic intermediates and the known insulinotropic effects of related succinate esters make it a molecule of interest for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of this compound. Future research should focus on elucidating its specific metabolic roles and its potential as a modulator of cellular signaling pathways.
References
- 1. Diethyl 2-hydroxy-3-methylsuccinate | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethyl 2-methyl-3-oxosuccinate reductase - Wikipedia [en.wikipedia.org]

